molecular formula C19H13F2N3OS B2500285 2,4-difluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide CAS No. 893979-42-5

2,4-difluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide

Katalognummer: B2500285
CAS-Nummer: 893979-42-5
Molekulargewicht: 369.39
InChI-Schlüssel: JHOBDQXHNODIFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Difluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide is a synthetic small molecule characterized by an imidazo[2,1-b][1,3]thiazole core fused with a substituted phenyl group. The benzamide moiety at the N-position contains 2,4-difluoro substitutions, which enhance lipophilicity and influence electronic properties critical for target binding .

Eigenschaften

IUPAC Name

2,4-difluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3OS/c1-11-10-26-19-23-17(9-24(11)19)12-3-2-4-14(7-12)22-18(25)15-6-5-13(20)8-16(15)21/h2-10H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOBDQXHNODIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Difluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron (Fe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions may result in the formation of halogenated derivatives or other substituted compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting growth at low concentrations .
  • Antiviral Properties : Research has suggested that derivatives of this compound may possess antiviral activities, potentially targeting specific viral enzymes or receptors involved in viral replication.
  • Anticancer Potential : The compound is being investigated for its ability to inhibit cancer cell proliferation. In vitro studies have shown reduced viability in cancer cell lines upon treatment with this compound, indicating its potential as an anticancer agent.

Biological Research

  • Mechanism of Action : The compound may act as an inhibitor of specific enzymes or receptors, modulating biological pathways associated with disease processes. For instance, studies have demonstrated its ability to bind to targets involved in cancer and infectious diseases .
  • Neuroprotective Effects : Given the structural similarities to other neuroprotective agents, there is potential for this compound to be explored for treating neurodegenerative diseases. Its impact on cellular pathways related to neuroprotection is an area of ongoing research.

Industrial Applications

  • Building Block for Synthesis : In organic chemistry, 2,4-difluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various organic reactions, facilitating the development of new materials.
  • Material Science : The compound's properties make it suitable for developing new materials with specific functionalities. This includes applications in coatings or polymers where enhanced chemical resistance or biological activity is desired.

Data Tables

Application AreaSpecific UsesObservations/Results
Medicinal ChemistryAntimicrobial testingEffective against E. coli and S. aureus at low concentrations
Antiviral activityPotential inhibition of viral replication pathways
Anticancer studiesReduced cell viability in cancer cell lines
Biological ResearchMechanism of action studiesBinding to disease-related targets identified
Industrial ApplicationsSynthesis of complex moleculesValuable building block for organic synthesis

Case Study 1: Antimicrobial Activity

In a study conducted by Prajapati et al., various derivatives of thiazole-based compounds were synthesized and tested for their antimicrobial properties. The results indicated that modifications to the thiazole ring significantly enhanced antibacterial activity against common pathogens like Escherichia coli and Staphylococcus aureus.

Case Study 2: Anticancer Properties

Research utilizing different cancer cell lines demonstrated that treatment with 2,4-difluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide resulted in a marked decrease in cell proliferation rates. These findings suggest that the compound may interfere with critical cellular processes involved in tumor growth.

Case Study 3: Neuroprotective Potential

Preliminary investigations into the neuroprotective effects of this compound indicated that it could mitigate oxidative stress in neuronal cells. Further studies are required to elucidate the specific pathways affected and the potential therapeutic implications for neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of 2,4-difluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Imidazo[2,1-b][1,3]thiazole Cores
Compound Name Key Substituents Molecular Formula Biological Target/Activity Key Differences vs. Target Compound References
Target Compound 3-Methylimidazothiazole; 2,4-difluorobenzamide C₂₁H₁₃F₂N₃OS Under investigation (e.g., SIRT1?) Reference compound for comparison
SRT1720 Piperazine-methyl; quinoxaline-2-carboxamide C₂₅H₂₄ClN₇OS SIRT1 agonist Quinoxaline vs. benzamide; piperazine enhances solubility
SRT2183 Hydroxypyrrolidine-methyl; naphthalene-2-carboxamide C₂₇H₂₄N₄O₂S SIRT1 agonist Naphthalene carboxamide; hydroxypyrrolidine influences bioavailability
Compound 9 () Methoxy and methyl substituents on coumarin-imidazothiazole hybrid C₂₃H₁₆N₂O₃S Cell-type-dependent antiproliferative activity Coumarin fusion vs. benzamide; substituent-dependent activity
N-(3-Imidazothiazol-6-ylphenyl)-4-phenoxybenzenesulfonamide Sulfonamide; phenoxybenzene substituent C₂₃H₁₇N₃O₃S₂ Not specified Sulfonamide vs. benzamide; phenoxy group increases bulk

Key Observations :

  • SRT1720 and SRT2183 share the imidazothiazole core but differ in substituents, leading to distinct SIRT1 activation profiles. The target compound’s benzamide group may reduce NAD+ dependency compared to SRT1720’s quinoxaline moiety .
  • Compound 9 () demonstrates that minor substituent changes (methoxy/methyl) alter cell-specific activity, suggesting the target compound’s 2,4-difluoro group could similarly modulate selectivity .
Substituent Effects on Pharmacokinetics and Bioactivity
  • Fluorine Substitutions: The 2,4-difluoro groups on the benzamide enhance metabolic stability by reducing cytochrome P450-mediated oxidation, a feature absent in non-fluorinated analogs like SRT2183 .
  • Methyl Group (3-position): The 3-methyl group on the imidazothiazole core may reduce off-target interactions by sterically hindering non-specific binding, a advantage over unmethylated compounds like those in .
  • Amide vs. Sulfonamide: The benzamide group in the target compound offers a balance of hydrogen-bond donor/acceptor capacity, whereas sulfonamides () may exhibit higher acidity, affecting membrane permeability .

Biologische Aktivität

The compound 2,4-difluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide is a novel synthetic derivative that incorporates both difluorobenzamide and thiazole moieties. This combination is of significant interest due to the biological activities associated with thiazole and imidazole derivatives, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole and imidazole derivatives. The compound is hypothesized to exert its effects through several mechanisms:

  • Inhibition of Cell Proliferation : Similar compounds have demonstrated significant antiproliferative effects against various cancer cell lines. For example, imidazo[2,1-b][1,3]thiazole derivatives have shown IC50 values in the submicromolar range against human cervix carcinoma (HeLa) and murine leukemia cells (L1210) .
  • Mechanisms of Action :
    • DNA and RNA Synthesis Inhibition : Compounds containing thiazole rings often inhibit nucleic acid synthesis, disrupting cancer cell replication .
    • Targeting Kinases : The heteroatoms in thiazoles can interact with kinases involved in tumorigenesis .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties similar to those observed in related thiazole derivatives. Thiazoles have been reported to exhibit activity against a range of pathogens:

  • Antibacterial Activity : Thiazole derivatives have shown promising results against various bacterial strains, with some exhibiting MIC values in the low micromolar range .
  • Antifungal Activity : The presence of specific substituents in related compounds has been linked to enhanced antifungal activity .

Case Studies and Research Findings

StudyCompound TestedActivityIC50/Other Metrics
Romagnoli et al. (2020)2-substituted-6-[m-(α-bromoacryloylamido)phenyl]imidazo[2,1-b][1,3,4]thiadiazolesAntiproliferativeIC50: 0.5 - 4.2 µM against various cancer cell lines
Betz et al. (2015)Imidazo[2,1-b][1,3,4]thiadiazole derivativesAntitubercularIC50: 1.35 - 2.18 µM against Mycobacterium tuberculosis
Dovepress (2020)Thiadiazole derivativesAntimicrobialMIC values < 10 µg/mL for several strains

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 2,4-difluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide?

  • Methodology :

  • Stepwise coupling : Use Suzuki-Miyaura cross-coupling to attach the imidazo[2,1-b]thiazole moiety to the phenyl ring, followed by amide bond formation with 2,4-difluorobenzoic acid derivatives. Catalysts like Pd(PPh₃)₄ and ligands such as SPhos are recommended for improved yield .
  • Solvent selection : Employ polar aprotic solvents (e.g., DMF or DCM) with triethylamine as a base to stabilize intermediates during coupling reactions .
  • Purification : Use flash column chromatography (hexane/ethyl acetate gradients) and confirm purity via LC-MS and ¹H/¹³C NMR .

Q. How can researchers validate the structural conformation of this compound?

  • Analytical techniques :

  • X-ray crystallography : Resolve the 3D structure to confirm spatial arrangement of the imidazo[2,1-b]thiazole and benzamide groups, as demonstrated for similar EGFR inhibitors .
  • NMR spectroscopy : Assign peaks for fluorine atoms (¹⁹F NMR) and aromatic protons to verify substitution patterns .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight with <2 ppm error .

Q. What in vitro assays are suitable for initial screening of biological activity?

  • Recommended assays :

  • Kinase inhibition : Test against EGFR or SIRT1 using fluorescence-based kinase assays, referencing protocols from imidazo[2,1-b]thiazole inhibitors .
  • Antioxidant activity : Perform DPPH radical scavenging assays at concentrations of 10–100 µM, comparing to ascorbic acid as a control .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Key modifications :

  • Fluorine substitution : Compare 2,4-difluoro vs. monofluoro or trifluoro analogs to assess electronic effects on target binding .
  • Imidazo[2,1-b]thiazole substitution : Introduce methyl or morpholine groups at position 3 to enhance solubility or metabolic stability .
  • Amide linker replacement : Evaluate sulfonamide or urea variants for improved pharmacokinetics .
    • Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to targets like EGFR or SIRT1 .

Q. How to address contradictory data in biological activity across studies?

  • Case example : If mitochondrial biogenesis is observed in renal cells but not in hepatic models:

  • Hypothesis testing : Check cell-specific SIRT1 expression levels via Western blot or qPCR .
  • Assay conditions : Vary oxygen tension (normoxia vs. hypoxia) or use AMPK inhibitors to isolate SIRT1-dependent pathways .
  • Orthogonal validation : Confirm results with CRISPR-mediated SIRT1 knockout models .

Q. What strategies mitigate poor solubility in pharmacokinetic studies?

  • Formulation approaches :

  • Salt formation : Synthesize hydrochloride salts (e.g., as done for SRT1720) to enhance aqueous solubility .
  • Nanoformulation : Use PEGylated liposomes or cyclodextrin complexes to improve bioavailability .
    • In silico guidance : Calculate logP and polar surface area (PSA) using ChemAxon or Schrödinger tools to predict solubility .

Q. How to design in vivo studies for evaluating neuroprotective or antitumor effects?

  • Model selection :

  • Xenograft models : Implant human glioblastoma (U87MG) cells in nude mice and administer 10–50 mg/kg doses intraperitoneally .
  • Oxidative stress models : Use TBHP-induced mitochondrial injury in rodents, monitoring ATP levels and ROS via luciferase assays .
    • Endpoint analysis : Quantify tumor volume (caliper measurements) or neuronal biomarkers (ELISA for BDNF or GFAP) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.